Product packaging for Methyl 7-methylocta-2,4,6-trienoate(Cat. No.:CAS No. 104683-21-8)

Methyl 7-methylocta-2,4,6-trienoate

Cat. No.: B14321739
CAS No.: 104683-21-8
M. Wt: 166.22 g/mol
InChI Key: HGZHNKUOXPGATM-UHFFFAOYSA-N
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Description

Contextualization within Conjugated Polyene Esters

Methyl 7-methylocta-2,4,6-trienoate is classified as a conjugated polyene ester. This class of organic compounds is characterized by a structure containing multiple alternating double and single carbon-carbon bonds (a polyene system) connected to an ester functional group. The conjugation of double bonds—an arrangement of alternating single and double bonds—results in a delocalized system of pi electrons across the participating carbon atoms.

This electron delocalization imparts unique chemical and physical properties to these molecules. Conjugated polyenes are known for their ability to absorb light in the ultraviolet-visible spectrum, a property that makes them colored if the conjugated system is sufficiently long. The ester group, in this case, a methyl ester, influences the compound's polarity, solubility, and reactivity, particularly its susceptibility to hydrolysis. Fatty acid methyl esters (FAMEs) with conjugated double bonds are subjects of significant research for their bioactivities and chemical properties. nih.govnih.gov

Significance of this compound in Chemical and Biological Research

While direct research on this compound is not extensively documented, the significance of similarly structured molecules provides a compelling case for its potential areas of interest.

In the field of biological research , closely related conjugated trienoic acid methyl esters have been identified as crucial semiochemicals, particularly as insect pheromones. For instance, various geometric isomers of methyl 2,4,6-decatrienoate serve as aggregation or sex pheromones for several species of stink bugs, including the brown-winged green bug (Plautia stali) and the brown marmorated stink bug (Halyomorpha halys). caltagmedsystems.co.ukmedchemexpress.com This suggests that this compound could potentially function as a signaling molecule in nature.

In chemical and medicinal research , the core structure of octatrienoic acid is a scaffold for developing therapeutic agents. Derivatives of 3-methylocta-2,4,6-trienoic acid have been synthesized and studied as selective modulators of the Retinoid X Receptor (RXR), which plays a key role in regulating glucose and lipid metabolism. nih.gov This highlights the potential for modified versions of the octatrienoate backbone to be explored in drug discovery.

Structural Isomerism and Stereochemical Diversity of Octatrienoates

The structure of this compound allows for a considerable degree of stereochemical diversity, primarily in the form of geometric isomerism. The presence of three non-terminal double bonds (at positions 2, 4, and 6) means that each can exist in either a cis (Z) or trans (E) configuration.

This gives rise to 2³ = 8 possible geometric isomers. The specific arrangement of these double bonds is critical, as different isomers can have vastly different biological activities and physical properties. For example, the biological activity of methyl 2,4,6-decatrienoate as a pheromone is highly dependent on its specific geometric configuration. medchemexpress.com The potential geometric isomers of this compound are listed in the table below.

Table 1: Potential Geometric Isomers of this compound

Isomer Configuration (C2, C4, C6)
(2E, 4E, 6E)
(2E, 4E, 6Z)
(2E, 4Z, 6E)
(2E, 4Z, 6Z)
(2Z, 4E, 6E)
(2Z, 4E, 6Z)
(2Z, 4Z, 6E)
(2Z, 4Z, 6Z)

Overview of Current Research Trajectories

Current research involving conjugated polyene esters and related structures is progressing in several key directions. A major area of focus is the synthesis and biological evaluation of natural products and their analogs . This includes the total synthesis of complex polyenes and the investigation of their roles as pheromones for potential use in pest management. caltagmedsystems.co.uk

Another significant trajectory is in medicinal chemistry , where researchers design and synthesize novel polyene structures to act as modulators for nuclear receptors like RXR and PPAR. nih.gov These studies aim to develop new treatments for metabolic diseases.

Furthermore, the unique electronic and optical properties of conjugated polyenes continue to be of interest in materials science . Research is ongoing to incorporate these chromophores into polymers and other materials for applications in electronics and photonics. The development of analytical methods, such as mass spectrometry techniques, to rapidly identify the structure and geometry of conjugated fatty acid esters is also an active area of research, facilitating progress in all these fields. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B14321739 Methyl 7-methylocta-2,4,6-trienoate CAS No. 104683-21-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104683-21-8

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

methyl 7-methylocta-2,4,6-trienoate

InChI

InChI=1S/C10H14O2/c1-9(2)7-5-4-6-8-10(11)12-3/h4-8H,1-3H3

InChI Key

HGZHNKUOXPGATM-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=CC=CC(=O)OC)C

Origin of Product

United States

Synthetic Methodologies for Methyl 7 Methylocta 2,4,6 Trienoate and Analogues

Total Synthesis Approaches to Conjugated Polyenoate Systems

The construction of conjugated trienoates is approached through the assembly of smaller, readily available fragments. Key methodologies involve olefination reactions and metal-catalyzed cross-couplings, which have largely superseded older methods due to their efficiency and milder reaction conditions. rsc.orgacs.org

A retrosynthetic analysis of the target molecule, Methyl 7-methylocta-2,4,6-trienoate, suggests several potential disconnections along the polyene backbone. A common strategy involves disconnecting the molecule into two primary fragments that can be joined via a carbon-carbon bond-forming reaction. For instance, a logical disconnection at the C4-C5 double bond would yield a four-carbon aldehyde fragment and a four-carbon phosphonium (B103445) ylide or phosphonate (B1237965) ester fragment, poised for a Wittig or Horner-Wadsworth-Emmons (HWE) reaction.

Alternatively, disconnections for palladium-catalyzed couplings could involve a vinyl halide and a vinyl boronic acid (for Suzuki coupling) or a terminal alkyne (for Sonogashira coupling followed by reduction). The choice of disconnection is guided by the availability of starting materials and the desired stereochemical outcome.

Olefination reactions are fundamental to the synthesis of polyenes, creating carbon-carbon double bonds by coupling a carbonyl compound with a phosphorus-stabilized carbanion. numberanalytics.commasterorganicchemistry.com

The Wittig Reaction utilizes a phosphonium ylide to convert aldehydes or ketones into alkenes. masterorganicchemistry.comlumenlearning.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

Non-stabilized ylides (with alkyl substituents) typically react under lithium-free conditions to produce (Z)-alkenes with high selectivity. organic-chemistry.org

Stabilized ylides (with electron-withdrawing groups like esters) generally yield (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) Reaction is a widely used modification of the Wittig reaction that employs phosphonate carbanions. nih.govwikipedia.org The HWE reaction offers several advantages, including the use of more nucleophilic and less basic carbanions and the easy removal of the water-soluble phosphate (B84403) byproduct. alfa-chemistry.com A significant advantage of the HWE reaction is its high propensity to produce (E)-alkenes, often with excellent stereoselectivity. wikipedia.orgalfa-chemistry.com

A plausible synthesis for a trienoate could involve the reaction of a dienal with a phosphonate ester, as illustrated in the general scheme below.

StepReactant AReactant BKey ReagentsProductTypical Stereoselectivity
HWE Olefination Dienal (e.g., 5-methylhexa-2,4-dienal)Phosphonate Ester (e.g., Trimethyl phosphonoacetate)Base (e.g., NaH, NaOMe)Conjugated TrienoatePredominantly (E)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C(sp²)-C(sp²) bonds, making them ideal for constructing conjugated triene systems. acs.orgnih.gov These methods offer high functional group tolerance and stereochemical control. rsc.org The general catalytic cycle involves an oxidative addition, transmetalation, and reductive elimination sequence. youtube.com

Suzuki Coupling: This involves the reaction of a vinyl halide or triflate with a vinylboronic acid or ester in the presence of a palladium catalyst and a base. It is a robust method for creating dienes and trienes. acs.org

Heck Coupling: This reaction couples a vinyl halide with an alkene. A specific application for triene synthesis is the 1,4-palladium migration/Heck sequence, which can produce trisubstituted 1,3,5-trienes with high stereoselectivity. rsc.org

Sonogashira Coupling: This method couples a vinyl halide with a terminal alkyne. The resulting enyne can then be stereoselectively reduced to form a diene or triene, for example, using a Lindlar catalyst to create a (Z)-double bond. A patent for the synthesis of an analogous pheromone, methyl (2E,4E,6Z)-decatrienoate, utilizes this strategy, coupling a diene with an alkyne followed by partial hydrogenation. google.com

Coupling ReactionFragment 1Fragment 2Catalyst System (Example)Key Feature
Suzuki Vinyl Halide (e.g., 1-bromo-3-methylbuta-1,3-diene)Vinylboronic Acid (e.g., (E)-3-(methoxycarbonyl)prop-1-en-1-ylboronic acid)Pd(PPh₃)₄, Base (e.g., Na₂CO₃)Forms C-C bond directly.
Heck Allylic Alcohol1-Iodo-1,3-dienePd(OAc)₂, AgOAcForms trienols stereoselectively. acs.org
Sonogashira Vinyl HalideTerminal AlkynePdCl₂(PPh₃)₂, CuI, Amine BaseForms a conjugated enyne intermediate.

The successful synthesis of a specific polyenoate isomer relies on the careful selection of reactions that control three key aspects:

Chemoselectivity: Ensuring that the reaction occurs at the desired functional group, leaving others intact. For instance, palladium catalysts can be chosen to selectively react with an iodide over a bromide or chloride.

Regioselectivity: Controlling the position at which a new bond is formed. In HWE reactions, the new double bond is formed exclusively at the site of the original carbonyl group.

Stereoselectivity: Controlling the three-dimensional arrangement of atoms, particularly the geometry of the newly formed double bonds (E/Z isomerism). rsc.org This is a critical challenge in polyene synthesis and is discussed in more detail below.

Stereocontrol in Triene Synthesis

The biological activity and physical properties of polyenes are often dictated by the specific geometry of their double bonds. Therefore, controlling the formation of (E,E,E), (E,E,Z), or other isomeric forms is paramount. rsc.org

Different synthetic methodologies offer distinct advantages for accessing specific isomers.

(E)-Alkene Formation: The Horner-Wadsworth-Emmons reaction is the method of choice for reliably generating (E)-alkenes, often with high selectivity. wikipedia.orgconicet.gov.ar This is due to the thermodynamic favorability of the anti-periplanar alignment of the reactants in the transition state, which leads to the (E)-product. alfa-chemistry.com Palladium-catalyzed Heck couplings also frequently yield (E,E,E)-trienols with high stereoselectivity. acs.org

(Z)-Alkene Formation:

Wittig Reaction: Non-stabilized or semi-stabilized phosphonium ylides generally favor the formation of (Z)-alkenes, proceeding through a kinetically controlled reaction pathway. organic-chemistry.orgwikipedia.org The Schlosser modification can be used to convert the initial (Z)-favoring intermediate into the (E)-alkene if desired. wikipedia.org

Still-Gennari Modification of HWE: This modification uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 (B118740) in THF) to kinetically favor the formation of (Z)-alkenes with high selectivity. alfa-chemistry.com

Alkyne Reductions: The partial hydrogenation of an alkyne provides a powerful method for installing a (Z)-double bond. The use of a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) is a classic method for this transformation, as demonstrated in the synthesis of a pheromone analogue of the target molecule. google.com

The synthesis of specific isomers of this compound would thus require a careful, stepwise construction of the polyene chain, choosing the appropriate olefination or coupling/reduction strategy at each step to set the desired double bond geometry. For example, to synthesize the (2E,4E,6Z) isomer, one could envision an HWE reaction to form the C2-C3 (E)-double bond, another HWE or Suzuki coupling for the C4-C5 (E)-double bond, and a final Lindlar reduction of a C6-C7 alkyne precursor to install the (Z)-double bond.

Chiral Auxiliary and Asymmetric Catalysis in Octatrienoate Synthesis

The stereochemistry of polyene chains, such as that in this compound, is crucial for its biological activity. Asymmetric synthesis, a key strategy to control the three-dimensional arrangement of atoms, often employs chiral auxiliaries or asymmetric catalysis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a non-chiral starting material to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comscielo.org.mx After the desired stereocenter has been created, the auxiliary can be removed and often recycled. wikipedia.orgsigmaaldrich.com

Several well-established chiral auxiliaries have been successfully utilized in a wide range of asymmetric transformations, including aldol (B89426) reactions, alkylations, and Diels-Alder reactions, which are fundamental for constructing carbon backbones like the octatrienoate chain. researchgate.netresearchgate.net While direct synthesis of this compound using these specific methods is not extensively detailed in the provided context, the principles can be applied. For instance, Evans' oxazolidinone auxiliaries are highly effective in controlling the stereochemistry of aldol reactions, which could be used to set key stereocenters in precursors to the final trienoate. wikipedia.orgresearchgate.net Similarly, pseudoephedrine amides, developed by Myers, offer reliable stereocontrol in alkylation reactions. escholarship.org

Asymmetric catalysis offers an alternative, more atom-economical approach where a small amount of a chiral catalyst creates a chiral environment for the reaction. For the synthesis of octatrienoate structures, catalysts like chiral phosphoric acids or metal complexes with chiral ligands could be employed. researchgate.netresearchgate.net For example, nickel-catalyzed asymmetric cross-coupling reactions of racemic secondary allylic chlorides with organozinc reagents have been shown to be effective in creating chiral centers in similar molecules. orgsyn.org This type of reaction could be envisioned for the coupling of fragments to construct the chiral backbone of a 7-methylocta-2,4,6-trienoate precursor.

Table 1: Common Chiral Auxiliaries and Their Potential Application in Octatrienoate Synthesis

Chiral AuxiliaryType of Reaction ControlledPotential Application in Synthesis
Evans' OxazolidinonesAldol Reactions, AlkylationsSetting stereocenters in the polyene backbone. wikipedia.orgresearchgate.net
Myers' PseudoephedrineAlkylation ReactionsIntroduction of the methyl group at position 7 with specific stereochemistry. escholarship.org
CamphorsultamAldol, Diels-Alder ReactionsControlling stereochemistry during chain construction. wikipedia.org
8-phenylmentholDiels-Alder ReactionsAsymmetric cycloaddition to form parts of the carbon skeleton. wikipedia.org

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is a critical area of research, often aimed at exploring structure-activity relationships (SAR). This involves systematic changes to the molecule's structure, such as modifying the carbon chain, altering the ester group, or introducing new functional groups.

Modifications of the Alkyl Chain and Ester Moiety

Modifications to the alkyl chain of this compound can significantly impact its conformational flexibility and interaction with biological targets. One notable strategy involves creating cyclic constraints within the chain. Research has been conducted on analogues where the 6,7-Z-olefin is "locked" within a ring structure, such as a cyclopentenyl or phenyl group. nih.gov This approach reduces the number of possible conformations, which can help in identifying the bioactive conformation of the molecule.

The ester moiety is another common site for modification. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which often serves as a key intermediate or a biologically active compound itself. nih.gov This carboxylic acid can then be re-esterified with a variety of different alcohols to produce a library of ester analogues, thereby probing the influence of the ester group's size and electronic properties.

Table 2: Examples of Alkyl Chain and Ester Modifications in Octatrienoate Analogues

Modification TypeSpecific ExamplePurpose of ModificationReference
Alkyl ChainLocking the 6,7-double bond in a cyclopentenyl ringRestrict conformation, SAR studies nih.gov
Ester MoietyHydrolysis of methyl ester to carboxylic acidCreate key intermediate, investigate activity of the acid form nih.gov
Ester MoietyEsterification with various alcoholsProbe steric and electronic requirements at the ester positionN/A

Introduction of Diverse Functional Groups

Functional groups can be classified based on the atoms they contain, such as those containing only carbon and hydrogen (e.g., alkanes, alkenes), those with oxygen (e.g., alcohols, ethers, esters), and those with nitrogen (e.g., amines, amides). youtube.com The strategic placement of these groups on the octatrienoate scaffold can yield compounds with tailored properties.

Preparation of Isotopically Labeled Variants for Mechanistic Studies

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and metabolic pathways. nih.govresearchgate.netgoogle.com In the study of this compound and its analogues, labeled variants can provide detailed insights into their biosynthesis or mechanism of action. Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used. researchgate.netnih.gov

The synthesis of an isotopically labeled compound requires the incorporation of a labeled atom at a specific position. This can be achieved by using a labeled precursor in the synthetic route. For example, to label the methyl ester group, a labeled methylating agent like [¹³C]methyl iodide or tritiated methyl nosylate (B8438820) could be used in the final esterification step. google.com To understand the biosynthetic origins of the polyketide chain, precursors such as [1-¹³C]acetate can be fed to the producing organism. nih.gov The pattern of ¹³C incorporation in the final natural product can then be analyzed, typically by NMR or mass spectrometry, to map the biosynthetic assembly. researchgate.netnih.gov This approach is crucial for connecting natural products to their corresponding biosynthetic gene clusters. nih.gov

Table 3: Isotopes and Their Application in Mechanistic Studies

IsotopeLabeling Precursor ExampleAnalytical MethodPurposeReference
¹³C[1-¹³C]AcetateNMR, Mass SpectrometryElucidating biosynthetic pathways of the polyketide chain. nih.gov
³H (Tritium)Tritiated methyl nosylateScintillation Counting, Mass SpectrometryTracing the molecule, quantitative binding assays. google.com
²H (Deuterium)Deuterated dihydroorotatesNMR, Mass SpectrometryStudying kinetic isotope effects to probe reaction mechanisms. researchgate.net
¹⁵NLi₂C¹⁵N₂NMR, Mass SpectrometryLabeling nitrogen-containing analogues (e.g., pyridine (B92270) rings). researchgate.net

Biosynthetic Pathways and Precursor Studies

Proposed Biosynthetic Routes for Methyl Polyenoates in Biological Systems

The biosynthesis of methyl polyenoates, such as Methyl 7-methylocta-2,4,6-trienoate, is thought to primarily proceed through one of two major metabolic pathways: the polyketide synthase (PKS) pathway or the terpene synthase pathway. Both routes are renowned for their ability to generate a vast diversity of natural products.

The Polyketide Pathway is a strong candidate due to its fundamental role in constructing carbon chains from simple acyl-CoA precursors. In this scenario, a starter unit, likely acetyl-CoA, would be sequentially extended by the addition of three extender units, probably malonyl-CoA. The resulting polyketide chain would then undergo a series of modifications, including reductions and dehydrations, to generate the characteristic conjugated triene system. A final methylation step would yield the methyl ester.

Alternatively, the Terpenoid Pathway could give rise to the core carbon skeleton. This pathway utilizes the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are themselves synthesized via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. The head-to-tail condensation of one DMAPP unit with one IPP unit would form geranyl pyrophosphate (GPP), a C10 precursor. Subsequent enzymatic modification, including rearrangement, oxidation, and methylation, could theoretically lead to the C9 skeleton of this compound. The loss of a carbon atom and the introduction of a methyl group at the C7 position would be key transformations in this proposed route.

Enzymatic Mechanisms in Natural Product Biosynthesis

The formation of this compound necessitates the coordinated action of several classes of enzymes, each with a specific catalytic function.

Polyketide Synthase (PKS) Catalysis and Assembly

Polyketide synthases (PKSs) are large, multifunctional enzymes that construct polyketide chains in an assembly-line fashion. researchgate.netacs.orgnih.govnih.gov They are broadly classified into Type I (large, modular proteins), Type II (dissociated, multi-enzyme complexes), and Type III (smaller, homodimeric enzymes). The biosynthesis of a relatively short-chain polyene like this compound could be accomplished by either a Type I or Type II PKS. nih.gov

A modular Type I PKS would possess a series of modules, each responsible for one cycle of chain elongation and modification. acs.orgnih.gov For the synthesis of the octatrienoate backbone, a loading module would initiate the process with an acetyl-CoA unit. Three subsequent extension modules would each incorporate a malonyl-CoA extender unit. Within these modules, a specific set of domains would catalyze the necessary reactions:

Ketosynthase (KS): Catalyzes the Claisen condensation to extend the polyketide chain. acs.orgnih.gov

Acyltransferase (AT): Selects and loads the appropriate starter and extender units onto the acyl carrier protein. acs.orgnih.gov

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheine arm. nih.gov

Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.

Dehydratase (DH): Eliminates a water molecule to form a double bond.

The formation of the triene system would require the selective action of KR and DH domains, without a subsequent enoylreductase (ER) step which would otherwise saturate the double bonds. chemistryviews.org A final thioesterase (TE) domain would cleave the completed polyketide chain from the PKS, which could then be methylated by a separate methyltransferase.

Potential Involvement of Terpene Synthases in Polyene Formation

Terpene synthases (TPSs) are responsible for the vast structural diversity of terpenes found in nature. nih.gov These enzymes catalyze the conversion of acyclic prenyl diphosphates, such as GPP, farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP), into a wide array of cyclic and acyclic hydrocarbons. nih.gov

The biosynthesis of this compound via a terpene-based pathway would likely begin with the formation of a C10 intermediate from the condensation of IPP and DMAPP. A specialized terpene synthase could then catalyze a series of reactions, including isomerization, cyclization, and rearrangement, to generate a C9 backbone. The loss of a carbon atom is a known, albeit less common, phenomenon in terpene biosynthesis.

A more recently discovered mechanism that could be at play involves isoprenyl diphosphate (B83284) methyltransferases (IDMTs). nih.gov These enzymes can methylate the standard isoprenyl diphosphate substrates to create non-canonical precursors for terpene synthases. nih.gov This opens the possibility that a methylated C6 or C5 unit could be incorporated during the chain elongation, leading directly to the 7-methyl substituted backbone.

Identification and Characterization of Biosynthetic Intermediates and Enzymes

Direct experimental evidence for the biosynthetic intermediates and enzymes leading to this compound is currently lacking in the scientific literature. However, by examining the biosynthesis of structurally related natural products, we can infer the likely candidates.

In polyketide pathways producing polyenes, the key intermediates are the growing acyl-ACP chains attached to the PKS. nih.gov For a C9 backbone, this would involve acetyl-ACP, acetoacetyl-ACP, and subsequent elongated and partially reduced intermediates. The isolation and characterization of these transient species are challenging due to their covalent attachment to the PKS.

The enzymes involved would be a PKS system with the appropriate domain architecture to produce a triene structure. Gene knockout studies and heterologous expression of PKS gene clusters are common techniques used to identify the function of these enzymes. chemistryviews.org Furthermore, a methyltransferase would be required for the final esterification. These enzymes typically use S-adenosyl methionine (SAM) as a methyl donor.

In the context of a terpene-based pathway, the primary precursor would be GPP. Intermediates would include various carbocationic species generated within the active site of the terpene synthase. The identification of the specific terpene synthase would require genome mining for candidate genes followed by in vitro characterization of the recombinant enzyme with GPP as a substrate. If an IDMT is involved, the methylated prenyl diphosphate would be a key intermediate to identify.

Below is a table summarizing the key enzymes potentially involved in the biosynthesis of this compound based on the two proposed pathways.

Enzyme Class Proposed Function in Biosynthesis Pathway
Polyketide Synthase (PKS)Assembly of the C8 carbon backbone from acetyl-CoA and malonyl-CoA, and formation of the triene structure through ketoreduction and dehydration.Polyketide
MethyltransferaseCatalyzes the final methylation of the carboxyl group to form the methyl ester.Polyketide/Terpene
Terpene Synthase (TPS)Catalyzes the conversion of a C10 or modified prenyl diphosphate precursor to the C9 backbone.Terpene
Isoprenyl Diphosphate Methyltransferase (IDMT)Methylates a prenyl diphosphate precursor to create a non-canonical substrate for the terpene synthase.Terpene
Isopentenyl Pyrophosphate IsomeraseInterconverts IPP and DMAPP.Terpene
Geranyl Pyrophosphate SynthaseSynthesizes GPP from IPP and DMAPP.Terpene

Further research, including isotopic labeling studies, genome sequencing of producing organisms, and biochemical characterization of candidate enzymes, is necessary to definitively elucidate the biosynthetic pathway of this compound.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of individual atoms.

High-Resolution 1H NMR for Proton Assignment and Coupling Constant Analysis

A high-resolution ¹H NMR spectrum would be essential for identifying all the unique proton environments within Methyl 7-methylocta-2,4,6-trienoate. Analysis of chemical shifts would indicate the electronic environment of each proton, while coupling constants (J-values) would reveal the connectivity between neighboring protons, helping to piece together the carbon framework. However, no ¹H NMR data for this specific compound could be located.

13C NMR and DEPT for Carbon Skeleton and Hybridization States

Similarly, ¹³C NMR spectroscopy, often used in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, provides a count of the unique carbon atoms and their hybridization states (sp³, sp², sp). This information is fundamental to confirming the carbon backbone of the molecule. No ¹³C NMR or DEPT data for this compound were found.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assemble the molecular structure and determine its stereochemistry, two-dimensional NMR techniques are indispensable. These experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), reveal correlations between different nuclei. For instance, COSY identifies proton-proton couplings, HMQC correlates protons to the carbons they are directly attached to, and HMBC shows longer-range correlations between protons and carbons. NOESY provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry of the double bonds in the triene system. The absence of any 2D NMR data prevents a detailed analysis of the molecule's connectivity and spatial arrangement.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. This is a critical step in confirming the molecular formula of a compound. No HRMS data for this compound could be retrieved.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features.

A hypothetical analysis would focus on the following regions:

C=O Stretching: The ester functional group would exhibit a strong, sharp absorption band, typically in the region of 1710-1750 cm⁻¹. This peak is one of the most prominent in the IR spectrum of such a compound.

C=C Stretching: The conjugated triene system would display multiple absorption bands in the 1600-1680 cm⁻¹ region. The conjugation lowers the frequency of these vibrations compared to an isolated double bond.

C-O Stretching: The ester C-O single bond would show a strong absorption band in the 1000-1300 cm⁻¹ range.

=C-H Bending: The out-of-plane bending vibrations for the hydrogens on the double bonds would provide information about the stereochemistry (E/Z configuration) of the triene system. These typically appear in the 650-1000 cm⁻¹ region.

C-H Stretching: The C-H stretching vibrations of the methyl and methoxy (B1213986) groups would be observed around 2850-3000 cm⁻¹.

Hypothetical IR Data Table:

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
C=O (Ester)1710 - 1750Stretching
C=C (Conjugated)1600 - 1680Stretching
C-O (Ester)1000 - 1300Stretching
=C-H650 - 1000Bending (Out-of-plane)
C-H (sp³)2850 - 3000Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Chromophores

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The extended π-system of the conjugated trienoate chromophore in this compound would be expected to absorb strongly in the UV region.

The key parameter obtained from a UV-Vis spectrum is the wavelength of maximum absorbance (λmax). The position and intensity of the λmax are influenced by the extent of conjugation and the presence of substituents. For a conjugated triene system, the primary π → π* transition would be the focus of the analysis. The Woodward-Fieser rules could be used to predict the approximate λmax for the specific structure of this compound.

Hypothetical UV-Vis Data Table:

Chromophore Solvent Predicted λmax (nm) Transition
Conjugated TrienoateEthanol (B145695)~260 - 300π → π*

It is crucial to reiterate that the data presented in the tables above is hypothetical and based on the general principles of spectroscopy as applied to the proposed structure of this compound. Verified experimental data is required for a definitive structural elucidation and characterization.

Chemical Reactivity and Mechanistic Investigations of Polyenoate Transformations

Isomerization Dynamics of Conjugated Triene Systems

The stereochemistry of the three double bonds in methyl 7-methylocta-2,4,6-trienoate is a critical determinant of its physical and chemical properties. The interconversion between different geometric isomers can be induced by light or heat, and can also be influenced by catalysts.

Photochemical and Thermal Isomerization Pathways

Conjugated trienes, such as this compound, are susceptible to both photochemical and thermal isomerization, leading to a mixture of geometric isomers.

Photochemical Isomerization: Exposure to light, particularly in the UV range, can promote the isomerization of the double bonds in polyenoates. This process occurs through the excitation of a π electron to a π* antibonding orbital, which reduces the rotational barrier around the carbon-carbon double bonds. Upon relaxation, the molecule can return to the ground state in a different isomeric form. For instance, a related compound, (2E,4E,6Z)-methyl deca-2,4,6-trienoate, is known to readily isomerize when exposed to daylight, forming complex mixtures of isomers. medchemexpress.comcaltagmedsystems.co.uk This highlights the sensitivity of such triene systems to photoisomerization. The specific distribution of isomers depends on the wavelength of light used and the solvent.

Thermal Isomerization: At elevated temperatures, the increased thermal energy can be sufficient to overcome the rotational energy barrier of the double bonds, leading to cis-trans (E/Z) isomerization. The equilibrium at a given temperature will favor the thermodynamically most stable isomer(s). Generally, trans (E) isomers are more stable than cis (Z) isomers due to reduced steric hindrance. For a triene system, multiple isomers are possible, and achieving a specific isomeric composition through thermal means can be challenging.

Catalyzed Stereoisomerization Processes

Oxidation and Reduction Reactions at the Triene Moiety

The electron-rich triene system of this compound is susceptible to both oxidation and reduction, which can proceed with varying degrees of selectivity depending on the reagents and reaction conditions.

Oxidation: The double bonds of the triene are prone to oxidation. Common oxidizing agents can include peroxy acids (e.g., m-CPBA), ozone, and potassium permanganate. Oxidation can lead to a variety of products, including epoxides, diols, or cleavage of the carbon-carbon double bonds. The regioselectivity of the oxidation will depend on the specific double bond's electron density and steric accessibility. For instance, epoxidation with a peroxy acid would likely occur at the most electron-rich and sterically accessible double bond.

Reduction: The conjugated system can be fully or partially reduced. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or nickel (Ni) can lead to the saturation of all three double bonds, yielding methyl 7-methyloctanoate. Under controlled conditions, partial reduction of one or more double bonds may be achievable. The ester group is generally less reactive towards catalytic hydrogenation than the alkenes.

Pericyclic Reactions: Cycloadditions (e.g., Diels-Alder)

The conjugated triene moiety of this compound can participate in pericyclic reactions, most notably cycloadditions such as the Diels-Alder reaction. In this context, the triene can act as the diene component, reacting with a dienophile to form a six-membered ring. The reactivity will depend on the ability of the triene to adopt the necessary s-cis conformation for the relevant double bonds to participate in the reaction. The presence of the methyl group at the 7-position and the ester group will influence the regioselectivity and stereoselectivity of the cycloaddition.

DienophileExpected Product StructureKey Factors Influencing Reactivity
Maleic anhydride (B1165640)A substituted cyclohexene (B86901) derivative with an anhydride moiety.The electron-withdrawing nature of the anhydride enhances reactivity. The stereochemistry of the product will be determined by the endo rule.
N-PhenylmaleimideA substituted cyclohexene derivative with an imide moiety.Similar to maleic anhydride, this electron-deficient dienophile is expected to react readily.
AcroleinA substituted cyclohexene with a formyl group.The regioselectivity of the addition will be influenced by the electronic effects of the methyl and ester groups on the triene.

Ester Hydrolysis and Transesterification Kinetics

The ester functionality of this compound is susceptible to hydrolysis and transesterification reactions, typically under acidic or basic conditions.

Ester Hydrolysis:

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester can be hydrolyzed to produce 7-methylocta-2,4,6-trienoic acid and methanol (B129727). This is a reversible process, and the equilibrium can be shifted towards the products by using a large excess of water.

Base-Promoted Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide (B78521), will lead to the irreversible formation of the corresponding carboxylate salt (sodium 7-methylocta-2,4,6-trienoate) and methanol. The rate of this reaction is typically second order, being first order in both the ester and the hydroxide ion.

Transesterification: This process involves the conversion of the methyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) would yield ethyl 7-methylocta-2,4,6-trienoate and methanol. This is also an equilibrium-controlled reaction.

ReactionConditionsProductsKinetic Considerations
Acid-Catalyzed HydrolysisAqueous strong acid (e.g., H₂SO₄, HCl), heat7-Methylocta-2,4,6-trienoic acid + MethanolReversible, pseudo-first order in ester with excess water.
Base-Promoted HydrolysisAqueous strong base (e.g., NaOH, KOH), heatSodium 7-methylocta-2,4,6-trienoate + MethanolIrreversible, second order overall (first order in ester and base).
Acid-Catalyzed TransesterificationAnhydrous alcohol (e.g., Ethanol), acid catalyst (e.g., H₂SO₄), heatEthyl 7-methylocta-2,4,6-trienoate + MethanolReversible, equilibrium driven by removal of methanol or use of excess ethanol.

Electrophilic and Nucleophilic Additions to the Conjugated System

The extensive conjugation in this compound makes it susceptible to both electrophilic and nucleophilic attack at various positions along the triene system.

Electrophilic Addition: Electrophiles, such as hydrogen halides (e.g., HBr) or halogens (e.g., Br₂), can add across the double bonds. Due to the extended conjugation, a mixture of 1,2-, 1,4-, and 1,6-addition products can be expected. The initial attack of the electrophile will generate a resonance-stabilized allylic or pentadienylic carbocation. The subsequent attack of the nucleophile at different resonance positions will lead to the various addition products. libretexts.orglibretexts.orgopenstax.org The product distribution is often dependent on reaction conditions such as temperature and solvent, with kinetic and thermodynamic products being formed under different circumstances.

Nucleophilic Addition (Michael Addition): The presence of the electron-withdrawing ester group activates the conjugated system for nucleophilic attack, particularly in a conjugate or Michael-type addition. Soft nucleophiles, such as enolates, amines, and thiols, can add to the β, δ, or ζ positions of the triene system. The regioselectivity of the addition will be influenced by both electronic and steric factors. For example, the addition of a thiol in the presence of a base would likely proceed via a 1,6-addition to give a thia-Michael adduct.

Biological Activity and Mechanistic Research Excluding Human Clinical Data

Receptor Binding and Activation Studies (e.g., Retinoid X Receptors (RXR) and Peroxisome Proliferator-Activated Receptors (PPARs))

No published studies were identified that specifically investigate the binding affinity or activation potential of Methyl 7-methylocta-2,4,6-trienoate with Retinoid X Receptors (RXR) or Peroxisome Proliferator-Activated Receptors (PPARs).

Cell-Based Assays Investigating Cellular Response Modulation (e.g., antiproliferative effects in specific cell lines)

There is no available data from cell-based assays to describe the effects of this compound on cellular responses, such as proliferation, differentiation, or apoptosis in any specific cell lines.

Enzyme-Substrate Interactions and Inhibition Studies (e.g., with sesquiterpene synthases, Pin1)

Research detailing the interaction of this compound with enzymes such as sesquiterpene synthases or its potential inhibitory effects on enzymes like Pin1 could not be located.

Role as Semiochemicals in Chemical Ecology

Pheromonal Activity and Chemoreceptor Interactions

No scientific literature has identified this compound as a pheromone for any species, nor are there studies on its interaction with any chemoreceptors.

Allelochemical Functions in Interspecies Interactions

There is no information available to suggest or confirm any role for this compound as an allelochemical in mediating interactions between different species.

Advanced Research Directions and Future Perspectives

Development of Highly Efficient and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of sustainable and efficient synthetic methodologies. For Methyl 7-methylocta-2,4,6-trienoate, a key area of research will be the design of synthetic pathways that adhere to the principles of green chemistry. This includes maximizing atom economy, utilizing renewable starting materials, and employing catalytic rather than stoichiometric reagents.

Current synthetic strategies for insect pheromones, a class of compounds to which polyenoates are related, often involve multiple steps and can generate significant waste. jales.orgrsc.org Future research will likely focus on the development of novel catalytic systems, such as those based on transition metals like palladium or nickel, to construct the polyene backbone with high stereoselectivity. jales.org The use of enzymatic reactions and biotechnological approaches, such as microbial fermentation, also presents a promising avenue for the sustainable production of this compound and related compounds. youtube.com These "cell factories" could offer a low-cost and environmentally benign alternative to traditional chemical synthesis. youtube.com

Key goals for future synthetic research include:

Catalytic Stereoselective Olefination: Developing new catalysts that can control the geometry of the double bonds in the polyene chain with high precision.

Biocatalysis: Engineering enzymes or whole-cell systems for the direct and sustainable synthesis of the target molecule.

Flow Chemistry: Implementing continuous flow processes to improve reaction efficiency, safety, and scalability.

Comprehensive Elucidation of Natural Biosynthetic Pathways and Enzyme Engineering

Understanding how nature synthesizes compounds structurally similar to this compound can provide a blueprint for novel biocatalytic production methods. The biosynthesis of polyunsaturated fatty acids (PUFAs) and polyketides, which share structural motifs with polyenoates, involves complex enzymatic machinery. nih.govrsc.org Polyketide synthases (PKSs) and fatty acid synthases (FASs) are large, modular enzymes that construct carbon chains through repeated condensation reactions. nih.govnih.govacs.org

Future research will aim to identify and characterize the specific biosynthetic gene clusters and enzymes responsible for producing naturally occurring polyenoates. This knowledge will be instrumental for:

Enzyme Engineering: Modifying the structure and function of PKS and FAS enzymes to produce this compound or novel derivatives. nih.govnih.govrsc.orgacs.org Techniques such as site-directed mutagenesis and domain swapping can be employed to alter substrate specificity and product outcome. nih.govnih.gov

Synthetic Biology: Assembling novel biosynthetic pathways in engineered host organisms, like yeast or bacteria, for the heterologous production of the target compound. youtube.comrsc.org This approach could enable the large-scale, sustainable production of polyenoates.

The table below summarizes key enzyme classes relevant to polyenoate biosynthesis and their potential for engineering.

Enzyme ClassFunction in BiosynthesisPotential for Engineering
Polyketide Synthase (PKS)Catalyzes the iterative condensation of small carboxylic acid units to form a polyketide backbone. nih.govacs.orgCan be engineered to control chain length, degree of reduction, and stereochemistry. nih.govrsc.org
Fatty Acid Synthase (FAS)Responsible for the synthesis of fatty acids from acetyl-CoA and malonyl-CoA.Can be modified to produce unsaturated and functionalized fatty acid precursors.
DesaturasesIntroduce double bonds at specific positions in a fatty acid chain. nih.govCan be used to create the conjugated polyene system.
ThioesterasesCatalyze the release of the final product from the synthase enzyme.Can be engineered to influence product release and cyclization.

In-Depth Structure-Activity Relationship (SAR) Studies for Specific Biological Targets (in vitro)

Derivatives of polyenoic acids have shown significant promise as modulators of nuclear receptors, such as the Retinoid X Receptor (RXR). nih.govacs.orgnih.govmdpi.com These receptors play crucial roles in various physiological processes, making them attractive targets for drug discovery. In-depth structure-activity relationship (SAR) studies are essential to understand how modifications to the this compound scaffold affect its biological activity.

Future research in this area will involve the synthesis of a library of analogs with systematic variations in:

The ester group

The substitution pattern on the polyene chain

These analogs will then be tested in vitro to determine their binding affinity and activation potential for specific biological targets. For instance, SAR studies on related trienoic acid derivatives have revealed that the introduction of a fluorine atom at the 6-position of the trienoic acid moiety can lead to potent and selective RXR agonists. nih.gov

The following table outlines key structural modifications and their potential impact on biological activity based on studies of similar compounds.

Structural ModificationPotential Impact on Biological ActivityReference
Introduction of a polar N atom into the hydrophobic part of the retinoid skeletonIncreased binding affinity to RXRs. nih.gov
Addition of fluorine at the 6-position of the trienoic acid moietyPotent and selective transactivation of RXRs. nih.gov
Altering the hydrophobic segmentCan be studied to understand the differentiation of cultured hamster trachea cells. mdpi.com
Sulfoxide and sulfone derivativesCan act as partial agonists, activating RXRs only at high concentrations. nih.gov

Exploration of Novel Applications in Materials Science (e.g., organic electronics, chromophores)

The conjugated π-electron system of this compound makes it an intriguing candidate for applications in materials science. Conjugated polyenes are known to exhibit interesting photophysical and electronic properties, making them suitable for use as chromophores and in organic electronic devices. almerja.comnih.govnih.govyoutube.com

Future research will explore the potential of this compound and its polymeric derivatives in:

Organic Electronics: As active components in organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). sciencedaily.comyoutube.comsigmaaldrich.comnih.gov The ability to tune the electronic properties of polyenoates through chemical modification could lead to the development of new materials with tailored performance characteristics.

Chromophores: As dyes and pigments with specific absorption and emission properties. nih.gov The extended conjugation in polyenoates can lead to strong absorption in the visible region of the electromagnetic spectrum. almerja.comyoutube.com

The development of new synthetic methods to create well-defined polyenoate polymers will be crucial for realizing these applications.

Computational Design and Predictive Modeling of Polyenoate Derivatives

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and design of new molecules with desired properties. mdpi.comcam.ac.uktue.nlnih.gov In the context of this compound, computational methods can be employed to:

Predict Physicochemical Properties: Calculate properties such as electronic absorption spectra, ionization potentials, and electron affinities to guide the design of new materials for organic electronics. researchgate.net

Model Biological Activity: Use techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking to predict the binding affinity and activity of new derivatives for specific biological targets.

Simulate Polymer Properties: Model the behavior of polyenoate-based polymers to understand their morphology and bulk properties. mdpi.comcam.ac.uktue.nl

By integrating computational modeling with experimental work, researchers can more efficiently explore the vast chemical space of polyenoate derivatives and identify promising candidates for specific applications.

Q & A

Q. Q1. What are the established synthetic routes for Methyl 7-methylocta-2,4,6-trienoate, and how do reaction conditions influence yield?

Methodological Answer : Synthesis typically involves conjugated trienoate formation via cross-coupling or condensation reactions. For example, magnesium carbonate (MgCO₃) in ethanol under reflux (8–10 hours) is a documented catalyst for similar esterifications, with NaOH hydrolysis and acetic acid reflux used for purification . Yield optimization requires precise control of stoichiometry, solvent polarity, and temperature. Comparative studies suggest that electron-deficient catalysts improve regioselectivity in polyene systems.

Q. Q2. What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming double-bond geometry and methyl group positions. For instance, coupling constants (J-values) in ¹H NMR distinguish cis/trans configurations at C2, C4, and C5. Gas chromatography-mass spectrometry (GC-MS) with electron ionization helps verify molecular weight and fragmentation patterns, while IR spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹) .

Advanced Research Questions

Q. Q3. How can computational modeling predict the reactivity of this compound in Diels-Alder reactions?

Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity. For example, the trienoate’s electron-deficient C6 position may act as a dienophile. Molecular dynamics simulations can further assess solvent effects (e.g., toluene vs. THF) on transition-state stabilization. Experimental validation via kinetic studies under inert atmospheres is recommended .

Q. Q4. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often stem from impurities or stereochemical variability. Implement orthogonal purification (e.g., HPLC with chiral columns) and quantify enantiomeric excess via polarimetry. Meta-analyses of raw datasets using tools like R or Python’s SciPy can identify confounding variables (e.g., solvent residues) across studies .

Q. Q5. How does the compound’s photostability impact its utility in photoaffinity labeling studies?

Methodological Answer : UV-Vis spectroscopy (200–400 nm) tracks degradation kinetics under controlled light exposure. For photoaffinity labeling, replace labile methyl groups with deuterated analogs to enhance stability. Time-resolved ESR spectroscopy monitors radical intermediates formed during photolysis, providing mechanistic insights. Protective additives (e.g., ascorbic acid) may extend half-life in aqueous buffers .

Experimental Design Considerations

Q. Q6. What controls are essential when testing this compound’s enzyme inhibition potential?

Methodological Answer : Include negative controls (e.g., solvent-only samples) and positive controls (known inhibitors like kojic acid for oxidoreductases). Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and stoichiometry. Replicate assays across multiple enzyme batches to account for variability. Statistical rigor requires ANOVA with post-hoc Tukey tests (p < 0.05) .

Q. Q7. How can isotopic labeling elucidate the metabolic fate of this compound in vivo?

Methodological Answer : Synthesize ¹³C-labeled analogs at the methyl or carbonyl positions for tracking via LC-MS/MS. Stable isotope-resolved metabolomics (SIRM) in model organisms (e.g., Drosophila) identifies metabolites like β-oxidation products. Tissue-specific extraction protocols (e.g., Folch method for lipids) minimize cross-contamination. Data integration tools like XCMS Online streamline pathway mapping .

Data Interpretation Frameworks

Q. Q8. What statistical models are robust for analyzing dose-response relationships in toxicity studies?

Methodological Answer : Four-parameter logistic regression (e.g., Hill equation) models nonlinear dose-response curves. Bootstrap resampling (1,000 iterations) quantifies confidence intervals for EC₅₀ values. Machine learning pipelines (Random Forest or SVM) classify toxicity mechanisms using features like LogP and electrophilicity indices. Open-source platforms like KNIME facilitate reproducible workflows .

Q. Q9. How do solvent polarity and proticity affect the compound’s catalytic hydrogenation efficiency?

Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition metals (e.g., Pd/C) but may reduce H₂ solubility. Compare turnover frequencies (TOF) in hexane vs. methanol using gas burette measurements. In situ IR spectroscopy monitors alkene reduction in real time. Solvent Hammett parameters (σ) correlate with rate constants for mechanistic insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.